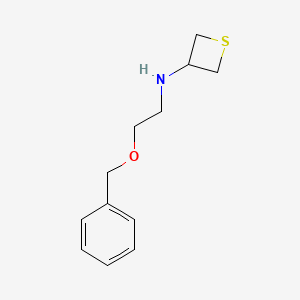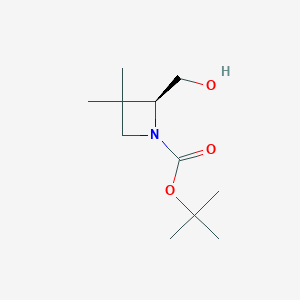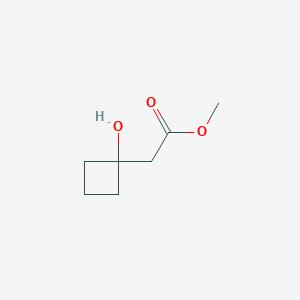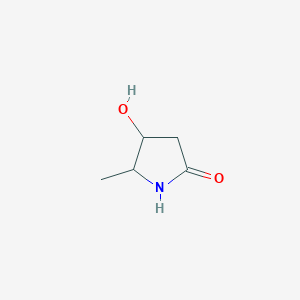![molecular formula C8H7BrN2S B8221577 7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine](/img/structure/B8221577.png)
7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C8H7BrN2S and a molecular weight of 243.12 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine typically involves the bromination of 3-methylthieno[3,2-c]pyridin-4-amine. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,2-c]pyridines, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated heterocycles.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
類似化合物との比較
Similar Compounds
3-Bromothieno[3,2-c]pyridin-4-amine: Similar in structure but lacks the methyl group at the 3-position.
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Contains a triazole ring instead of a thieno ring.
Uniqueness
7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine is unique due to the presence of both a bromine atom and a methyl group on the thieno[3,2-c]pyridine scaffold. This combination of functional groups can influence its reactivity and interactions, making it a valuable compound for various research applications.
特性
IUPAC Name |
7-bromo-3-methylthieno[3,2-c]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-3-12-7-5(9)2-11-8(10)6(4)7/h2-3H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJVJOQLWWCEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=NC=C2Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methylthieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B8221494.png)
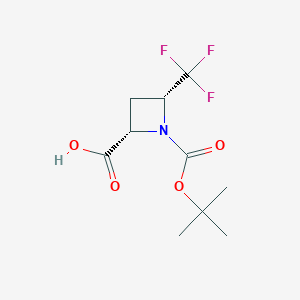

![5-bromo-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8221517.png)
![2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8221522.png)
![3-Methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride](/img/structure/B8221526.png)


![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8221550.png)
![Tert-butyl 5-[(methylamino)methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8221555.png)
